An In-depth Technical Guide to 4-Ethoxy-2-methylaniline for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-Ethoxy-2-methylaniline for Researchers and Drug Development Professionals
Introduction
4-Ethoxy-2-methylaniline, identified by the CAS number 114766-05-1 , is a substituted aniline derivative that holds potential as a versatile building block in organic synthesis.[1][2][3][4][5] Its unique substitution pattern, featuring an ethoxy group at the 4-position and a methyl group at the 2-position of the aniline ring, imparts specific reactivity and physical properties that make it a compound of interest for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of its chemical and physical characteristics, a detailed synthetic protocol, its applications in organic synthesis with a focus on its potential role in drug discovery, and its analytical characterization.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Ethoxy-2-methylaniline is fundamental for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 114766-05-1 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₃NO | [1][2][3] |
| Molecular Weight | 151.21 g/mol | [1][2][3] |
| Appearance | Brown to red liquid | [6] |
| Boiling Point | 253-255 °C | [6] |
| Density | 1.018 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 5.11 ± 0.10 (Predicted) | [6] |
| Storage Temperature | 2-8°C, protect from light | [2][6] |
Synthesis of 4-Ethoxy-2-methylaniline: A Representative Protocol
The synthesis of 4-Ethoxy-2-methylaniline can be achieved through a multi-step process, typically involving the nitration of a suitable precursor followed by the reduction of the nitro group. A common and logical starting material is 3-methylphenol, which can be ethoxylated, then nitrated, and finally reduced.
Below is a representative, self-validating experimental protocol based on well-established organic transformations for analogous compounds.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-Ethoxy-2-methylaniline.
Detailed Experimental Protocol
Part A: Synthesis of 4-Ethoxy-2-nitrotoluene from 4-Ethoxytoluene (A Representative Nitration)
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 50 mL of concentrated sulfuric acid.
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Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Addition of Reactant: Slowly add 13.6 g (0.1 mol) of 4-ethoxytoluene to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Nitration: Add the chilled nitrating mixture dropwise to the stirred solution of 4-ethoxytoluene over 30 minutes, maintaining the reaction temperature below 10 °C.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.
-
Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. The crude 4-ethoxy-2-nitrotoluene will precipitate as a yellow solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then recrystallize from ethanol to yield the purified product.
Part B: Synthesis of 4-Ethoxy-2-methylaniline from 4-Ethoxy-2-nitrotoluene (A Representative Reduction)
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Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, place 20 g of iron powder and 100 mL of water.
-
Activation of Iron: Add 2 mL of concentrated hydrochloric acid and heat the mixture to reflux with vigorous stirring for 15 minutes.
-
Addition of Nitro Compound: Dissolve 18.1 g (0.1 mol) of 4-ethoxy-2-nitrotoluene in 50 mL of ethanol and add this solution dropwise to the refluxing iron suspension over 30 minutes.
-
Reaction Monitoring: Continue refluxing and stirring for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Basification and Extraction: Cool the reaction mixture to room temperature and add a 20% sodium hydroxide solution until the mixture is strongly alkaline (pH > 10).
-
Filtration: Filter the mixture through a pad of Celite to remove the iron oxides. Wash the filter cake with ethanol.
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Workup: Combine the filtrate and washings, and remove the ethanol by rotary evaporation. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-Ethoxy-2-methylaniline can be further purified by vacuum distillation.
Applications in Organic Synthesis and Drug Development
Substituted anilines are a cornerstone in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[7] 4-Ethoxy-2-methylaniline, with its specific arrangement of functional groups, serves as a valuable nucleophile and a precursor for diazonium salts, enabling a wide range of chemical transformations.
Analytical Characterization
The unambiguous identification and purity assessment of 4-Ethoxy-2-methylaniline are crucial for its use in synthesis. A combination of spectroscopic techniques is employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 4-Ethoxy-2-methylaniline.
¹H NMR (Predicted Data):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.7 | d | 1H | Ar-H |
| ~6.6 | dd | 1H | Ar-H |
| ~6.5 | d | 1H | Ar-H |
| ~3.9 | q | 2H | -OCH₂CH₃ |
| ~3.6 | br s | 2H | -NH₂ |
| ~2.1 | s | 3H | Ar-CH₃ |
| ~1.3 | t | 3H | -OCH₂CH₃ |
¹³C NMR (Predicted Data):
| Chemical Shift (ppm) | Assignment |
| ~152 | C-OEt |
| ~140 | C-NH₂ |
| ~128 | C-CH₃ |
| ~118 | Ar-CH |
| ~116 | Ar-CH |
| ~115 | Ar-CH |
| ~64 | -OCH₂CH₃ |
| ~18 | Ar-CH₃ |
| ~15 | -OCH₂CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| 3450-3300 | N-H stretch (asymmetric and symmetric) |
| 3050-3000 | Aromatic C-H stretch |
| 2980-2850 | Aliphatic C-H stretch |
| 1620-1580 | N-H bend and Aromatic C=C stretch |
| 1250-1200 | Aryl-O stretch (asymmetric) |
| 1050-1000 | Aryl-O stretch (symmetric) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), 4-Ethoxy-2-methylaniline is expected to show a molecular ion peak at m/z 151.
Predicted Fragmentation Pathway:
Caption: Predicted mass fragmentation of 4-Ethoxy-2-methylaniline.
Safety and Handling
4-Ethoxy-2-methylaniline should be handled with care, following standard laboratory safety procedures. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Protect from light.[2][6]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed, call a poison center or doctor immediately.[8]
Conclusion
4-Ethoxy-2-methylaniline is a valuable chemical intermediate with a well-defined set of properties. Its synthesis is achievable through established organic chemistry reactions, and its structural features make it a promising candidate for inclusion in the synthesis of more complex molecules, particularly in the realm of drug discovery. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development.
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